molecular formula C18H17FN2OS B2839688 (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone CAS No. 851806-71-8

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

Cat. No.: B2839688
CAS No.: 851806-71-8
M. Wt: 328.41
InChI Key: DLWPZBFYRJTLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is a useful research compound. Its molecular formula is C18H17FN2OS and its molecular weight is 328.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is a synthetic organic molecule with a complex structure that incorporates an imidazole ring, a thiophene moiety, and various substituents that may enhance its biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H14FN2SC_{13}H_{14}FN_2S, with a molecular weight of approximately 246.73 g/mol. The presence of the fluorobenzyl group is expected to influence the lipophilicity and bioavailability of the compound, while the imidazole and thiophene rings are known for their roles in various biological activities.

PropertyValue
Molecular FormulaC₁₃H₁₄FN₂S
Molecular Weight246.73 g/mol
CAS Number282104-32-9

Biological Activity Overview

The biological activity of this compound stems from its structural features. Compounds containing imidazole and thiophene rings have been associated with various pharmacological effects, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : The imidazole moiety has been linked to anticancer activities in various studies.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The imidazole ring can interact with active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation : The fluorobenzyl group may enhance binding affinity to certain receptors, leading to altered physiological responses.
  • Cell Membrane Penetration : The lipophilic nature of the compound may facilitate its penetration through cell membranes, allowing it to reach intracellular targets.

Case Studies and Research Findings

Several studies have reported on the biological activities of related compounds, providing insights into the potential effects of this compound.

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit significant antibacterial properties. For instance:

  • A study evaluated various imidazole derivatives against Staphylococcus aureus and Escherichia coli, reporting MIC values ranging from 20–70 µM for effective compounds .

Anticancer Activity

Imidazole-containing compounds have been studied for their anticancer potential:

  • One study highlighted that derivatives similar to our compound showed cytotoxic effects on cancer cell lines, suggesting that the imidazole framework contributes to this activity .

Enzyme Inhibition

The inhibition of key enzymes by similar compounds has also been documented:

  • Compounds with structural similarities were found to inhibit urease activity in Helicobacter pylori, indicating potential therapeutic applications in treating infections caused by this bacterium .

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS/c1-13-5-4-7-14(11-13)17(22)21-10-9-20-18(21)23-12-15-6-2-3-8-16(15)19/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWPZBFYRJTLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.